methyl 5-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are often used as key structural motifs in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common method involves the reaction of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole with methyl 2-furoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 5-{[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of METHYL 5-{[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein-coupled receptors (GPCRs). The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-{[3,5-BIS(4-BROMOPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE
- 4,4ʹ-(ARYLMETHYLENE)BIS(3-METHYL-1-PHENYL-1H-PYRAZOL-5-OLS)
Uniqueness
METHYL 5-{[3,5-BIS(4-BROMOPHENYL)-4-CHLORO-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to the presence of both bromophenyl and chloropyrazole groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C22H15Br2ClN2O3 |
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Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C22H15Br2ClN2O3/c1-29-22(28)18-11-10-17(30-18)12-27-21(14-4-8-16(24)9-5-14)19(25)20(26-27)13-2-6-15(23)7-3-13/h2-11H,12H2,1H3 |
InChI Key |
IUKWYORFVCDXFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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